
4-Nonylphenyl-beta-dimethylaminoethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nonylphenyl-beta-dimethylaminoethyl ether is an organic compound that belongs to the family of alkylphenols. It is characterized by a phenol group attached to a nonyl chain and a dimethylaminoethyl ether group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenyl-beta-dimethylaminoethyl ether typically involves the alkylation of phenol with nonyl bromide, followed by the reaction with dimethylaminoethyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenyl-beta-dimethylaminoethyl ether undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ether linkage can be reduced under specific conditions.
Substitution: The nonyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Halogenated nonylphenyl derivatives.
Scientific Research Applications
4-Nonylphenyl-beta-dimethylaminoethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mechanism of Action
The mechanism of action of 4-Nonylphenyl-beta-dimethylaminoethyl ether involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it useful in studies related to membrane dynamics.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Lacks the dimethylaminoethyl ether group but shares the nonylphenol structure.
Nonylphenol Ethoxylates: Similar in structure but with ethoxylate chains instead of the dimethylaminoethyl ether group.
Uniqueness
4-Nonylphenyl-beta-dimethylaminoethyl ether is unique due to its combination of a nonyl chain and a dimethylaminoethyl ether group. This structure imparts distinct surfactant properties and makes it suitable for specific industrial and research applications.
Properties
CAS No. |
63918-95-6 |
|---|---|
Molecular Formula |
C19H33NO |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-nonylphenoxy)ethanamine |
InChI |
InChI=1S/C19H33NO/c1-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)21-17-16-20(2)3/h12-15H,4-11,16-17H2,1-3H3 |
InChI Key |
GHEDJSJWMBIQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
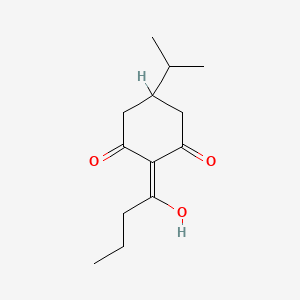

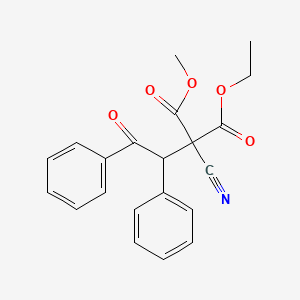
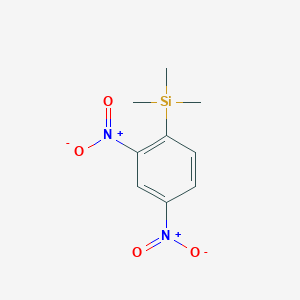
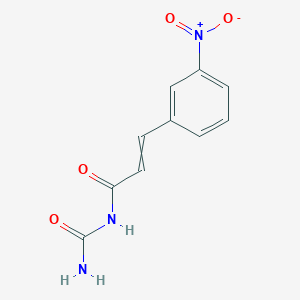
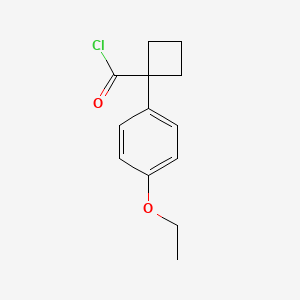

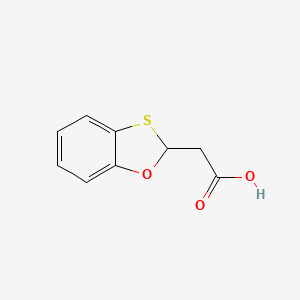
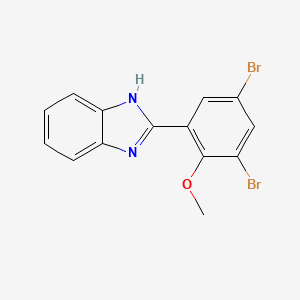
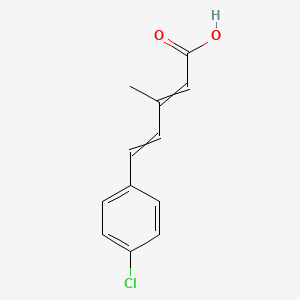
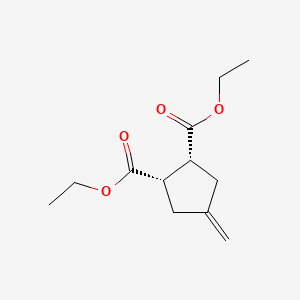

![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
